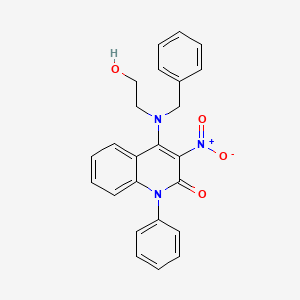

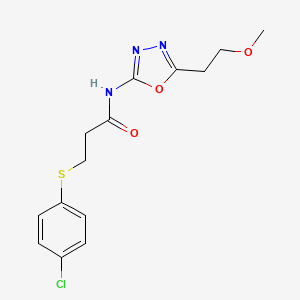

![molecular formula C23H21N5O2 B2635127 6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941914-89-2](/img/structure/B2635127.png)

6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule. It contains several functional groups and rings, including a 3,4-dihydroquinolin-2-one, a pyrazolo[3,4-d]pyridazin-7(6H)-one, and a phenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require careful control over the reaction conditions. For instance, the synthesis of 3,4-dihydroquinolin-2-ones has been achieved through oxone-mediated direct arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group is a bicyclic structure with a nitrogen atom in one of the rings . The pyrazolo[3,4-d]pyridazin-7(6H)-one group is a tricyclic structure with two nitrogen atoms in one ring and one nitrogen atom in another .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the 3,4-dihydroquinolin-2-one group could potentially undergo reactions at the carbonyl group or the nitrogen atom . The pyrazolo[3,4-d]pyridazin-7(6H)-one group could also undergo reactions at the nitrogen atoms or the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple nitrogen atoms and a carbonyl group could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Antioxidant Applications

Antioxidants in Lubricating Greases : Quinolinone derivatives, similar in structure to the requested chemical, have shown potential as antioxidants in lubricating greases. Their antioxidant efficiency was evaluated using specific ASTM standards, indicating their practical applications in industrial lubricants (Hussein, Ismail, & El-Adly, 2016).

Antioxidant Evaluation in Pyrazolopyridine Derivatives : Pyrazolopyridine derivatives, which share structural similarities with the queried chemical, were synthesized and screened for antioxidant properties. Some of these compounds exhibited promising antioxidant activities, highlighting their potential in related applications (Gouda, 2012).

Chemical Synthesis and Applications

Synthesis of Pyrazolopyridine Derivatives : The synthesis of various pyrazolopyridine derivatives, related to the chemical , was conducted for potential use in different chemical applications. These processes involved various chemical reactions and characterizations, showcasing the versatility of such compounds in synthetic chemistry (Jelen et al., 1991).

Electrochromic Applications : A study focused on synthesizing novel electron acceptors derived from pyridazinone structures for use in electrochromic devices. These compounds demonstrated potential in creating devices with reversible color changes, indicating their applications in electronic and display technologies (Cho et al., 2015).

Biological and Pharmaceutical Applications

Antimalarial Potential : Some novel quinoline-pyrazolopyridine derivatives, structurally related to the requested compound, were synthesized and evaluated for their antimalarial potential. Certain derivatives showed potent activity against Plasmodium falciparum, indicating their potential in antimalarial drug development (Saini, Jain, Kumar, & Jain, 2016).

Aldose Reductase Inhibitors : Isoxazolo-pyridazin-7-(6H)-one and its derivatives were studied as potential aldose reductase inhibitors. Some compounds in this category showed inhibitory properties comparable to existing drugs, suggesting their use in treating complications related to diabetes (Costantino et al., 1999).

Textile Industry Applications

- Disperse Dyes for Polyester Fabrics : Pyrazolopyridazine derivatives were applied to polyester fibers as disperse dyes. These compounds provided various hues from orange-yellow to orange-red, demonstrating their utility in the textile industry for fabric coloring (Deeb, El-Hossami, & Abdelgawad, 2014).

Orientations Futures

Propriétés

IUPAC Name |

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-16-19-14-24-28(18-10-3-2-4-11-18)22(19)23(30)27(25-16)15-21(29)26-13-7-9-17-8-5-6-12-20(17)26/h2-6,8,10-12,14H,7,9,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTCIQSYPLRCJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)

![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)

![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one](/img/structure/B2635053.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)

![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)

![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)